N1-(2-fluorophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide
Description
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Properties
IUPAC Name |
N'-(2-fluorophenyl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3/c1-27-16-10-8-15(9-11-16)21(12-4-5-13-21)14-23-19(25)20(26)24-18-7-3-2-6-17(18)22/h2-3,6-11H,4-5,12-14H2,1H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZHOOULIDOCSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
For instance, organoboron compounds, which share some structural similarities, are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction.
Mode of Action
Based on its structural similarity to organoboron compounds, it might participate in suzuki–miyaura (sm) cross-coupling reactions. In SM coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.
Biochemical Pathways
Organoboron compounds, which share some structural similarities, are known to participate in various biochemical transformations, including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations.
Pharmacokinetics
Organoboron compounds, which share some structural similarities, are known for their stability, ease of preparation, and environmental benignity, which could potentially influence the adme properties of this compound.
Biological Activity
N1-(2-fluorophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide is a synthetic organic compound characterized by its oxalamide structure, which incorporates a cyclopentyl group and various aromatic substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities and unique chemical properties.
- Molecular Formula : C22H24N2O5
- Molecular Weight : 396.4 g/mol
- CAS Number : 1091475-64-7
The presence of the fluorophenyl and methoxyphenyl groups enhances its chemical diversity, which may contribute to distinct pharmacological properties. The oxalamide moiety is known for its ability to form hydrogen bonds, which can influence its interaction with biological targets.
The mechanism of action for this compound involves interactions with specific biological targets, potentially including enzymes and receptors. The unique structural features allow it to modulate various biological pathways, influencing cellular processes.
In Vitro Studies
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
- Anti-inflammatory Effects : Some oxalamides have shown potential in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
- Antimicrobial Properties : Related compounds have been investigated for their ability to combat bacterial infections, suggesting that this compound may possess similar activity.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is beneficial to compare it with other oxalamides. The following table summarizes some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N1-(3-acetamidophenyl)-N2-(4-methoxybenzyl)oxalamide | Contains acetamido and methoxy groups | Exhibits potential antimicrobial properties |
| N1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide | Features a piperidine ring and fluorinated phenol | Potential use in flavor enhancement |
Study 1: Anti-inflammatory Activity
In a study evaluating the anti-inflammatory effects of various oxalamides, this compound was tested alongside known COX inhibitors. The results indicated that the compound exhibited significant inhibition of COX-2 activity in vitro, suggesting its potential as an anti-inflammatory agent.
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of oxalamides. This compound demonstrated activity against several bacterial strains, supporting its potential application in treating infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
